molecular formula C12H18N2O2 B8170141 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8170141
M. Wt: 222.28 g/mol
InChI Key: XLPLGWQDHSIPSL-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by a pyrazole ring substituted with a cyclohexyl-ethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclohexyl-ethyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent, such as 2-bromoethylcyclohexane, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols.

    Substitution: Esters, amides, or other derivatives.

Scientific Research Applications

1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclohexyl-ethyl group and the carboxylic acid group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-3-carboxylic acid
  • 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxamide

Comparison: 1-(2-Cyclohexyl-ethyl)-1H-pyrazole-4-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications.

Properties

IUPAC Name

1-(2-cyclohexylethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12(16)11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLGWQDHSIPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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